4-{[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexanecarboxylic acid
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Overview
Description
4-[({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a quinazoline derivative and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the quinazoline derivative This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could result in the formation of more saturated compounds.
Scientific Research Applications
4-[({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study specific biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The quinazoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is used as a condensing agent in peptide synthesis and has similar structural features.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another compound with similar reactivity, used in various organic transformations.
Uniqueness
4-[({4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of a quinazoline derivative and a cyclohexane carboxylic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H31N3O5 |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[[[4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H31N3O5/c28-21(25-13-15-5-11-18(12-6-15)23(30)31)17-9-7-16(8-10-17)14-27-22(29)19-3-1-2-4-20(19)26-24(27)32/h1-4,15-18H,5-14H2,(H,25,28)(H,26,32)(H,30,31) |
InChI Key |
HMVYQOABRBKVBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4NC3=O)C(=O)O |
Origin of Product |
United States |
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